molecular formula C15H10ClN3O3S B2422393 1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide CAS No. 1797026-54-0

1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide

Cat. No.: B2422393
CAS No.: 1797026-54-0
M. Wt: 347.77
InChI Key: VQQXWXJULSDOQW-UHFFFAOYSA-N
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Description

1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]isoxazole ring, a 5-chloro-2-cyanophenyl group, and a methanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c16-11-6-5-10(8-17)13(7-11)19-23(20,21)9-14-12-3-1-2-4-15(12)22-18-14/h1-7,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQXWXJULSDOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d]isoxazole ring. This can be achieved through the cyclization of salicylhydroxamic acid with appropriate reagents

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that utilize cost-effective reagents and scalable reaction conditions. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and cyano groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against resistant bacterial strains. Research indicates that derivatives of benzo[d]isoxazole exhibit potent activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance:

  • Bacterial Resistance : The emergence of multi-drug resistant bacteria necessitates the development of new antimicrobial agents. Compounds similar to 1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide have shown promising results against resistant strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Infections : In vitro studies have demonstrated that certain derivatives possess antifungal activity comparable to established treatments like fluconazole, making them potential candidates for treating fungal infections .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Activity Type
Compound W65.19Antibacterial
Compound W15.08Antifungal
Fluconazole8.16Standard Antifungal

Anticancer Properties

The anticancer potential of this compound is another area of active research. Studies have focused on the synthesis of various analogues that incorporate the benzo[d]isoxazole moiety, leading to compounds with enhanced anticancer activity.

  • Cell Line Studies : In vitro evaluations against human cancer cell lines have revealed that certain derivatives exhibit significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of key signaling molecules involved in cancer progression .

Table 2: Anticancer Activity Overview

Compound NameIC50 (µM)Cancer Type
Compound W174.12Colorectal Carcinoma
5-FU7.69Standard Chemotherapy

Therapeutic Potential in Other Areas

Beyond antimicrobial and anticancer applications, there is emerging interest in the broader therapeutic potential of this compound.

  • Targeting Enzymatic Pathways : Some studies suggest that derivatives may inhibit specific enzymes involved in disease processes, such as those implicated in tuberculosis and other infectious diseases .
  • Molecular Docking Studies : Computational studies have indicated favorable interactions between these compounds and various biological targets, suggesting they may serve as lead compounds for drug development against diseases like COVID-19 .

Mechanism of Action

The mechanism of action of 1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C17H14ClN3O2S
  • Molecular Weight : 353.83 g/mol

This compound features a benzo[d]isoxazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of benzo[d]isoxazole can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the mitochondrial pathway and caspase activation .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeMechanism of ActionReference
This compoundHepatocellular carcinomaInduction of apoptosis via mitochondrial pathway
Similar Derivative ABreast cancerCaspase activation
Similar Derivative BLung cancerInhibition of cell cycle progression

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific cellular targets, leading to:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and metastasis.
  • Induction of Cell Cycle Arrest : By interfering with the cell cycle, it prevents cancer cells from proliferating.
  • Apoptosis Induction : It triggers programmed cell death in malignant cells, thereby reducing tumor burden.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Hepatocellular Carcinoma : In vivo experiments demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in proliferation markers and an increase in apoptotic cells within the tumor tissue .
  • In Vitro Analysis : Cell lines treated with varying concentrations of the compound showed dose-dependent inhibition of cell viability. Flow cytometry analysis confirmed increased rates of apoptosis correlating with higher doses .

Q & A

Q. What are the optimal synthetic routes for 1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[d]isoxazole core. A common approach includes:

  • Step 1 : Condensation of substituted benzaldehydes with hydroxylamine to form the isoxazole ring.
  • Step 2 : Sulfonylation of the intermediate using methanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 3 : Coupling the sulfonamide group to the 5-chloro-2-cyanophenyl moiety via nucleophilic substitution, requiring catalytic bases like triethylamine .
    Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reactions via TLC (chloroform:methanol, 7:3) .

Q. What analytical techniques are recommended for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent integration and coupling patterns (e.g., aromatic protons at δ 7.16–8.04 ppm for benzo[d]isoxazole) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₁ClN₄O₃S: 374.0165) .
  • Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~2200 cm⁻¹ (C≡N) confirm sulfonamide and cyanophenyl groups .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

  • Receptor Binding Assays : Screen for affinity toward kinases or GPCRs (e.g., 5-HT₂A or D₂ receptors) using radioligand displacement .
  • Enzyme Inhibition Studies : Test inhibition of cyclooxygenase (COX) or phosphodiesterases via fluorometric or colorimetric assays (e.g., cAMP detection) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., EPAC proteins). Focus on interactions between the sulfonamide group and catalytic residues .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., Cl vs. F on the phenyl ring) with bioactivity using Hammett constants .
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize derivatives .

Q. What strategies resolve discrepancies in biological activity data across assay conditions?

  • Buffer Optimization : Vary pH (6.5–7.5) and ionic strength to mimic physiological conditions. For example, EPAC activity assays use Tris-HCl (pH 7.4) with Mg²⁺ .
  • Solvent Standardization : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Orthogonal Assays : Confirm results with complementary methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .

Q. How does the substitution pattern on the benzo[d]isoxazole ring influence pharmacological activity?

  • Electron-Withdrawing Groups (Cl, CN) : Enhance metabolic stability but may reduce solubility. For example, 5-chloro substitution increases 5-HT₂A affinity by 3-fold compared to unsubstituted analogs .
  • Steric Effects : Bulky groups at position 3 (e.g., methyl) hinder binding to hydrophobic pockets, as seen in D₂ receptor assays .
  • Heterocycle Modifications : Replacing benzo[d]isoxazole with benzothiazole alters π-π stacking, impacting IC₅₀ values in kinase assays .

Q. What are the key stability challenges during in vitro/in vivo studies?

  • Hydrolytic Degradation : The cyanophenyl group is prone to hydrolysis in aqueous buffers (pH > 7). Stabilize with lyophilization or low-temperature storage (-20°C) .
  • Photodegradation : Benzo[d]isoxazole absorbs UV light (λmax ~300 nm), leading to ring-opening. Use amber vials and minimize light exposure .
  • Metabolic Instability : CYP3A4-mediated oxidation of the methanesulfonamide group generates inactive metabolites. Co-administer CYP inhibitors (e.g., ketoconazole) in preclinical models .

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